Nlrp3-IN-13

NLRP3 NLRC4 Inflammasome

Nlrp3-IN-13 (synonym: compound C77) is a synthetic small-molecule inhibitor featuring a benzoxazolone acetamide pharmacophore attached to a thiophenyl–pyridinyl substituent. It acts as a potent, dual inhibitor of the NLRP3 and NLRC4 inflammasomes by targeting the ATPase activity of their NACHT domains.

Molecular Formula C19H15N3O3S
Molecular Weight 365.4 g/mol
Cat. No. B15611714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-13
Molecular FormulaC19H15N3O3S
Molecular Weight365.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-9-13-7-15(10-20-8-13)14-5-6-26-12-14/h1-8,10,12H,9,11H2,(H,21,23)
InChIKeyHUHGLJIKNHWNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nlrp3-IN-13 (C77) – A Dual NLRP3/NLRC4 Inflammasome Inhibitor with Validated ATPase Activity for Neuroinflammation Research Procurement


Nlrp3-IN-13 (synonym: compound C77) is a synthetic small-molecule inhibitor featuring a benzoxazolone acetamide pharmacophore attached to a thiophenyl–pyridinyl substituent [1]. It acts as a potent, dual inhibitor of the NLRP3 and NLRC4 inflammasomes by targeting the ATPase activity of their NACHT domains [2]. With a molecular formula of C19H15N3O3S (MW = 365.41), CAS registry number 1704638-35-6, and demonstrated purity of ≥99% by commercial suppliers, Nlrp3-IN-13 is supplied exclusively for laboratory research use in neuroinflammatory and immunology studies .

Why Nlrp3-IN-13 Cannot Be Replaced by Generic NLRP3 Inhibitors Like MCC950 or CY-09 in Neuroinflammation Models


Nlrp3-IN-13 exhibits dual inhibition of NLRP3 and NLRC4 inflammasomes, a property absent in widely used NLRP3-selective probes such as MCC950 (CRID3) or CY-09 [1]. MCC950 is explicitly documented as sparing NLRC4, AIM2, and NLRP1 inflammasomes even at concentrations up to 10 µM, making it incapable of addressing NLRC4-driven neuroinflammatory pathways [2]. Similarly, agents like CY-09 and Oridonin are NLRP3-specific, lacking the NLRC4 coverage required in disease models where both inflammasomes contribute to pathology, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis [3]. Simply substituting Nlrp3-IN-13 with an NLRP3-only inhibitor would leave NLRC4-mediated IL-1β production unchecked, compromising experimental validity and translational relevance. The quantitative evidence below substantiates this irreplaceable differentiation.

Head-to-Head and Cross-Study Quantitative Differentiation of Nlrp3-IN-13 Against Closest NLRP3 Inhibitor Comparators


Dual NLRP3 and NLRC4 Inflammasome Inhibition Versus MCC950 (CRID3) – A Decisive Selectivity Divergence

Nlrp3-IN-13 (C77) potently inhibits both NLRP3 and NLRC4 inflammasomes in primary murine microglia, with IC50 values of 4.10 ± 2.1 μM for NLRP3 and approximately 9.15 μM for NLRC4 [1][2]. By contrast, the leading reference compound MCC950 (CRID3) is a highly selective NLRP3 inhibitor (IC50 7.5 nM in BMDM, 8.1 nM in HMDM) but does not inhibit NLRC4, AIM2, or NLRP1 even at 10 µM [3]. The ability of Nlrp3-IN-13 to simultaneously suppress both inflammasomes is mechanistically unique and directly demonstrated in NLRP3-KO microglia where NLRC4-specific activation (flagellin transfection) was inhibited by C77 but would be unaffected by MCC950 [1].

NLRP3 NLRC4 Inflammasome Neuroinflammation Inhibitor Selectivity

Superior Inhibitory Potency Within the Benzoxazolone Acetamide Series – C77 Outperforms C75, C78, and C97

In a head-to-head comparison within the same primary murine microglia assay, Nlrp3-IN-13 (C77) exhibited the lowest IC50 (4.10 ± 2.1 μM) among six benzoxazolone acetamide analogs, outperforming C75 (9.24 ± 1.06 μM), C78 (8.26 ± 1.16 μM), C97 (11.27 ± 1.09 μM), C61 (15.4 ± 1.18 μM), and C56 (40.0 ± 2.4 μM) [1]. C77 also completely inhibited NLRP3-mediated IL-1β production at concentrations below 25 μM, a threshold that C97 and C87 could not achieve at equivalent doses. This superiority is attributed to the thiophenyl–pyridinyl substituent on the methylene linker, which enhances binding within the ATP pocket of the NACHT domain [2].

NLRP3 inhibitor Structure-Activity Relationship IC50 comparison Benzoxazolone acetamide

Direct Target Engagement – NLRP3 ATPase Inhibition with an IC50 of 40 nM at the Protein Level

Nlrp3-IN-13 (C77) engages its molecular target directly: in a cell-free assay using purified NLRP3 protein, C77 dose-dependently inhibited NLRP3 ATPase activity with an IC50 of 40 nM, showing statistically significant inhibition at concentrations as low as 10 nM [1]. This protein-level IC50 is approximately 100-fold lower than the cellular IC50 (4.10 μM), consistent with the compound's cell membrane permeability being a rate-limiting factor for intracellular accumulation [2]. While other NLRP3 inhibitors such as MCC950 and CY-09 also inhibit NLRP3 ATPase, their ATPase IC50 values were not reported in the same experimental system, making cross-series comparisons unreliable; however, within the C77 series, no other analog achieved sub-100 nM ATPase inhibition in the same assay format [3].

NLRP3 ATPase Target engagement Mechanism of action NACHT domain

In Vivo Brain-Region Specific Reduction of IL-1β in LPS-Challenged Mice – C77 Crosses the Blood–Brain Barrier

Nlrp3-IN-13 (C77) was evaluated in vivo by intraperitoneal administration at 50 mg/kg in C57BL/6 mice, followed by LPS challenge (15 mg/kg, i.p.). C77 significantly reduced IL-1β protein levels in the frontal cortex, hippocampus, and cerebellum compared to vehicle-treated controls, and also reduced cleaved IL-1β (p17) without affecting pro-IL-1β levels, confirming inhibition of inflammasome activation rather than priming [1]. This brain-region efficacy is particularly notable because the compound must cross the blood–brain barrier to achieve these effects, a property not systematically demonstrated for many NLRP3 inhibitors. By comparison, MCC950 has shown in vivo efficacy in peripheral models (e.g., EAE, CAPS, peritonitis) but direct brain exposure data in a comparable LPS neuroinflammation model are not available [2].

In vivo efficacy Blood–brain barrier Neuroinflammation IL-1β LPS model

Selectivity Profile – C77 Spares AIM2, IL-6, and TNF-α While Inhibiting NLRP7 at 10 μM

At 10 μM, Nlrp3-IN-13 (C77) did not inhibit AIM2 inflammasome-mediated IL-1β release, nor did it affect the production of the NF-κB-dependent cytokines IL-6 and TNF-α in LPS-stimulated primary microglia, confirming that C77 does not interfere with Toll-like receptor (TLR) signaling or the inflammasome priming step [1]. However, C77 did significantly reduce NLRP7-mediated IL-1β production at 10 μM, consistent with its mechanism of targeting the NACHT domain shared by NLRP3, NLRC4, and NLRP7 [2]. In contrast, MCC950 also spares AIM2 and does not inhibit priming, but it additionally spares NLRC4 and NLRP7, making C77 a mechanistically broader but still pathway-selective inhibitor [3]. The absence of general cytokine suppression (IL-6, TNF-α) indicates that C77's anti-inflammatory effect is specific to NACHT-domain-containing inflammasomes, not a consequence of broad immunosuppression.

Selectivity AIM2 IL-6 TNF-α NLRP7 Off-target

High-Impact Research and Preclinical Application Scenarios for Nlrp3-IN-13 Procurement


Dual NLRP3/NLRC4 Inhibition in Alzheimer's Disease and Parkinson's Disease Neuroinflammation Models

Leveraging its validated dual NLRP3/NLRC4 inhibition (NLRP3 IC50 4.10 μM, NLRC4 IC50 9.15 μM in microglia), Nlrp3-IN-13 is the preferred probe for in vitro and in vivo studies of neurodegenerative diseases where both inflammasomes are pathologically upregulated [1]. Its demonstrated ability to reduce IL-1β in the frontal cortex, hippocampus, and cerebellum of LPS-challenged mice confirms CNS target engagement, making it suitable for preclinical efficacy assessment in transgenic Alzheimer's (e.g., APP/PS1) or Parkinson's (e.g., α-synuclein) models where neither MCC950 (NLRC4-inactive) nor CY-09 (NLRP3-specific) would match the mechanistic scope [2].

NACHT-Domain ATPase Inhibitor for Structure–Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

With a cell-free NLRP3 ATPase IC50 of 40 nM and a defined benzoxazolone acetamide pharmacophore, Nlrp3-IN-13 serves as a high-affinity starting point for medicinal chemistry campaigns aimed at improving cellular potency, metabolic stability, or brain penetration [3]. Its chemical structure (C19H15N3O3S; thiophenyl–pyridinyl substituent) provides multiple vectors for systematic modification, and the published SAR data on analogs C75–C108 offer immediate guidance on which structural features govern potency and selectivity [4].

Inflammasome Selectivity Profiling in Multi-Inflammasome Activation Assays

Nlrp3-IN-13's experimentally confirmed pattern—inhibiting NLRP3, NLRC4, and NLRP7 while sparing AIM2, IL-6, and TNF-α at 10 μM—makes it an essential control compound in studies designed to dissect the contribution of NACHT-domain-containing inflammasomes versus AIM2 or TLR pathways in complex inflammatory stimuli [5]. This selectivity fingerprint is more informative than that of MCC950 (which spares NLRC4/NLRP7) or pan-caspase inhibitors, providing a cleaner pharmacological dissection tool.

In Vivo Acute Neuroinflammation Screening for CNS-Penetrant Inflammasome Inhibitors

The LPS-induced systemic inflammation model in mice, where Nlrp3-IN-13 (50 mg/kg, i.p.) significantly suppressed IL-1β across multiple brain regions without affecting inflammasome priming gene expression, provides a reproducible and relatively high-throughput in vivo platform for benchmarking next-generation CNS-penetrant NLRP3/NLRC4 inhibitors [6]. Procurement of Nlrp3-IN-13 as a reference standard in this model enables direct quantitative comparison with novel candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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